molecular formula C10H9ClN2O B8812863 3-Chloro-6-methoxy-2-methylquinoxaline

3-Chloro-6-methoxy-2-methylquinoxaline

Cat. No.: B8812863
M. Wt: 208.64 g/mol
InChI Key: NCPBFBYHFJQSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-methoxy-2-methylquinoxaline is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

3-chloro-6-methoxy-2-methylquinoxaline

InChI

InChI=1S/C10H9ClN2O/c1-6-10(11)13-9-5-7(14-2)3-4-8(9)12-6/h3-5H,1-2H3

InChI Key

NCPBFBYHFJQSFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-methoxy-3-methyl-1H-quinoxalin-2-one (125 g, 631 mmol, 1.0 eq) in phosphorus oxychloride (800 mL) is heated under reflux for 1 hour. Then the reaction mixture is cooled down to room temperature and the solvent is evaporated. The residue is poured into ice water and the resulting mixture is neutralized with 20% sodium hydroxide aqueous solution. The resulting precipitate is collected by filtration, washed with water to give a crude product that is purified by column chromatography (silica gel, eluent: petroleum ether:ethyl acetate, 100:1, v/v) to afford 3-chloro-6-methoxy-2-methyl-quinoxaline as a white solid (44.4 g, 34% yield).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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